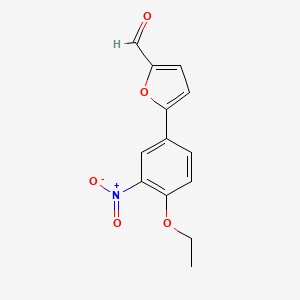

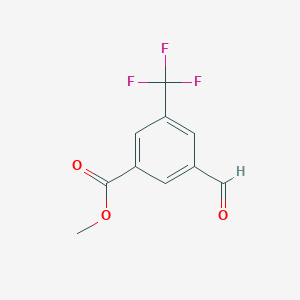

5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of “5-(4-methoxy-2-nitrophenyl)furan-2-carbaldehyde” involves a structural modification of “3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde” to the corresponding alkenyl derivatives under the action of malononitrile, ethyl cyanoacetate, cyanoacetamide, and thioxoimidazolidine .Aplicaciones Científicas De Investigación

Thermodynamic Properties and Synthesis Optimization

The study of thermodynamic properties of furan-2-carbaldehyde isomers, including 5-(4-nitrophenyl)furan-2-carbaldehyde, highlights its relevance in optimizing synthesis and purification processes. Research demonstrates the utility of these compounds in understanding their nature and improving practical applications related to their synthesis. The determination of standard enthalpies, entropies, and Gibbs energies of these compounds provides valuable insights for chemical engineering and material science fields (Dibrivnyi et al., 2015).

Antimicrobial Activity

Functional derivatives of furan-2-carbaldehyde, specifically targeting structures with the pharmacophore 5-(4-nitrophenyl)furan-2-yl fragment, have been synthesized and evaluated for their antimicrobial potential. These studies have highlighted the significant activity of these derivatives against strains of bacteria and fungi, suggesting the promise of furan-2-carbaldehyde derivatives in the development of new antimicrobial agents (2021).

Catalysis and Green Chemistry

Furan-2-carbaldehyde compounds have been identified as efficient green C1 building blocks in the synthesis of bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage. This approach emphasizes the role of furan-2-carbaldehyde derivatives in facilitating sustainable chemical processes by utilizing biomass-derived chemicals in catalysis, showcasing a pathway towards greener chemical synthesis methods (Yu et al., 2018).

Biomass Conversion and Biorefinery

The role of furan-2-carbaldehyde derivatives in biomass conversion processes is pivotal, as seen in studies focusing on heterogeneously catalyzed reactions of carbohydrates for the production of furfural and hydroxymethylfurfural (HMF). Such research underscores the importance of these compounds in the development of sustainable biorefinery approaches, aiming to produce valuable intermediates and chemicals from renewable resources, thereby reducing reliance on fossil fuels (Karinen et al., 2011).

Direcciones Futuras

The future directions for the study of “5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde” could involve further exploration of its synthesis, purification, and application. Additionally, a deeper understanding of its biochemical functions could be beneficial . The determination of its thermodynamic properties may contribute to solving practical problems pertaining to these aspects .

Propiedades

IUPAC Name |

5-(4-ethoxy-3-nitrophenyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5/c1-2-18-13-5-3-9(7-11(13)14(16)17)12-6-4-10(8-15)19-12/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVNWTOFLQQADR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2958207.png)

![9-(3-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B2958212.png)

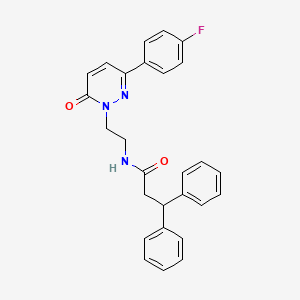

![N-{[4-(4-fluorophenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2958213.png)

![N-(4-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2958215.png)

![2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2958216.png)

![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2958220.png)

![4-chloro-12-(3,4-dimethylbenzenesulfonyl)-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2958222.png)

![3-[5-(2-chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide](/img/structure/B2958227.png)